molecular formula C18H23F3N2O2S B2629695 3-[(morpholin-4-yl)methyl]-4-[4-(trifluoromethyl)benzoyl]-1,4-thiazepane CAS No. 1421463-30-0

3-[(morpholin-4-yl)methyl]-4-[4-(trifluoromethyl)benzoyl]-1,4-thiazepane

Cat. No.: B2629695
CAS No.: 1421463-30-0
M. Wt: 388.45
InChI Key: LGDFFPZEPCPTJZ-UHFFFAOYSA-N
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Description

3-[(morpholin-4-yl)methyl]-4-[4-(trifluoromethyl)benzoyl]-1,4-thiazepane is a complex organic compound that features a morpholine ring, a trifluoromethyl benzoyl group, and a thiazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(morpholin-4-yl)methyl]-4-[4-(trifluoromethyl)benzoyl]-1,4-thiazepane typically involves multiple steps, starting with the preparation of the morpholine derivative and the trifluoromethyl benzoyl chloride. The key steps include:

    Formation of Morpholine Derivative: The morpholine derivative can be synthesized through the Mannich reaction, which involves the condensation of formaldehyde, morpholine, and a suitable amine.

    Preparation of Trifluoromethyl Benzoyl Chloride: This can be prepared by reacting trifluoromethyl benzene with thionyl chloride under reflux conditions.

    Cyclization to Form Thiazepane Ring: The final step involves the cyclization reaction where the morpholine derivative reacts with the trifluoromethyl benzoyl chloride in the presence of a base to form the thiazepane ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(morpholin-4-yl)methyl]-4-[4-(trifluoromethyl)benzoyl]-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazepane derivatives.

    Substitution: Formation of substituted thiazepane derivatives.

Scientific Research Applications

3-[(morpholin-4-yl)methyl]-4-[4-(trifluoromethyl)benzoyl]-1,4-thiazepane has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

    Biological Studies: It can be used to study enzyme interactions and receptor binding due to its unique structural features.

    Materials Science: The compound can be explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[(morpholin-4-yl)methyl]-4-[4-(trifluoromethyl)benzoyl]-1,4-thiazepane involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the thiazepane ring can provide structural rigidity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-4-(morpholin-4-yl)aniline
  • 2-(3-methylphenyl)-2-morpholin-4-ylethanamine
  • 4-Morpholinopiperidine

Uniqueness

3-[(morpholin-4-yl)methyl]-4-[4-(trifluoromethyl)benzoyl]-1,4-thiazepane is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties. Additionally, the combination of the morpholine and thiazepane rings provides a unique structural framework that can be exploited for various applications.

Properties

IUPAC Name

[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N2O2S/c19-18(20,21)15-4-2-14(3-5-15)17(24)23-6-1-11-26-13-16(23)12-22-7-9-25-10-8-22/h2-5,16H,1,6-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDFFPZEPCPTJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CSC1)CN2CCOCC2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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